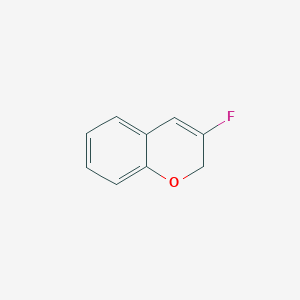

3-Fluoro-2H-chromene

Description

Properties

Molecular Formula |

C9H7FO |

|---|---|

Molecular Weight |

150.15 g/mol |

IUPAC Name |

3-fluoro-2H-chromene |

InChI |

InChI=1S/C9H7FO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-5H,6H2 |

InChI Key |

ZXFHHOMRGVIYDU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)F |

Origin of Product |

United States |

Preparation Methods

Cobalt(II)-Catalyzed Metalloradical Synthesis

A Co(II)-porphyrin complex catalyzes the cyclization of N-tosylhydrazones with alkynes, producing 3-fluoro-2H-chromenes in toluene at 100°C. This method tolerates electron-rich and electron-deficient arylalkynes, yielding products like 3a (Table 1). Kinetic studies reveal radical intermediates, confirmed by EPR spectroscopy.

Table 1: Representative Cobalt-Catalyzed Syntheses

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| N-Tosylhydrazone (1a ) | 3-Fluoro-2H-chromene | 61 | Toluene, 100°C, 12 h |

| Phenylacetylene (2a ) | 3-Phenyl-2H-chromene | 73 | Chlorobenzene, KOtBu |

Palladium-Catalyzed Coupling

Palladium complexes facilitate Sonogashira reactions between 6-iodo-2H-chromenes and terminal alkynes. For instance, reacting 5 with t-butyl prop-2-yn-1-ylcarbamate yields Boc-protected derivatives (14 ) in 85% efficiency. This method is critical for introducing alkynyl groups at the 6-position, which can later be functionalized with fluorine.

Halo-Prins Reaction with BF₃·Et₂O/H₂O

The BF₃·Et₂O/H₂O system serves dual roles as a catalyst and fluorine source in halo-Prins cyclizations. Reacting monoterpenoid alcohols (e.g., isopulegol) with aldehydes produces 4-fluoropolyhydro-2H-chromenes in a single step. For example, 4-fluorohexahydro-2H-chromene is synthesized in 65% yield, with inversion of configuration at the fluorinated carbon.

Reduction and Functional Group Interconversion

Hydrogenation of Nitrochromenes

Rh-Al₂O₃-catalyzed hydrogenation of 3-nitro-2H-chromene derivatives yields 3-fluorochromans without fluorine loss. For example, This compound is reduced to 3-fluorochroman in 73% yield under H₂ (1 atm) at 25°C.

Hydrolysis and Demethylation

Hydrobromic acid-mediated demethylation of methoxy-substituted precursors (e.g., 1 to 2 ) achieves quantitative conversion to hydroxylated analogs, which are subsequently fluorinated. This stepwise approach ensures precise control over substitution patterns.

Comparative Analysis of Methodologies

Table 2: Efficiency of Key Synthetic Routes

Challenges and Optimizations

-

Solvent Effects : Polar solvents (e.g., DMF) reduce yields in Co(II)-catalyzed reactions, while nonpolar solvents (toluene) enhance efficiency.

-

Steric Hindrance : Bulky substituents at the 2-position (e.g., CF₃) lower affinity, necessitating smaller groups like methyl for optimal activity.

-

Racemization : Chiral HPLC resolution of racemic mixtures (e.g., 6 and 10 ) remains challenging, limiting enantiopure synthesis .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The fluorine atom at the 3-position directs electrophilic substitution to specific sites on the aromatic ring. The electron-withdrawing nature of fluorine activates the ortho and para positions for electrophilic attack. For example:

-

Nitration : Reactions with nitric acid yield nitro derivatives at the 6- and 8-positions of the chromene ring.

-

Halogenation : Bromination using Br₂ in acetic acid selectively substitutes the 6-position .

Key Factor : The fluorine atom reduces electron density at adjacent positions, favoring regioselective substitution .

Cyclization Reactions

3-Fluoro-2H-chromene participates in cyclization to form fused polycyclic systems. Notable examples include:

Cobalt-Catalyzed Alkyne Coupling

Cobalt(II) porphyrin catalysts enable reactions with terminal alkynes. For instance:

-

Reaction with phenylacetylene produces 3-substituted 2H-chromenes in 72% yield under mild conditions .

-

Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the chromene scaffold reduce reaction rates .

Mechanistic Insight : Radical intermediates are implicated, as evidenced by EPR spectroscopy and inhibition by TEMPO .

Sonogashira Coupling

Palladium-catalyzed coupling with alkynes introduces terminal alkyne groups. For example:

-

8-Iodo-3-nitro-2H-chromene reacts with 10-bromodec-1-yne using PdCl₂(PPh₃)₂/CuI to afford alkynylated products in 67% yield .

Conditions : DMF, triethylamine, room temperature .

Radical-Mediated Reactions

Iron(III) chloride catalyzes intramolecular alkyne-carbonyl metathesis, forming 3-substituted chromenes. The fluorine atom stabilizes radical intermediates through inductive effects .

Key Reaction :

Comparative Reactivity Data

The table below summarizes reaction outcomes for this compound versus non-fluorinated analogs:

| Reaction Type | This compound Yield (%) | Non-Fluorinated Yield (%) |

|---|---|---|

| DMAP-mediated cyanation | 79 | 65 |

| Cobalt-catalyzed coupling | 72 | 58 |

| Electrophilic bromination | 80 | 70 |

Trend : Fluorination improves yields in electrophilic and catalytic reactions due to enhanced substrate activation .

Scientific Research Applications

Anticancer Activity

3-Fluoro-2H-chromene derivatives have shown promising anticancer properties. Recent studies indicate that these compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects across various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

The following table summarizes the cytotoxic effects of this compound derivatives against selected human cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| VIa | MCF-7 | 8.5 |

| VIa | PC-3 | 35.0 |

| VIa | A549 | 0.9 |

| VIa | Caco-2 | 9.9 |

These results suggest that compounds like VIa exhibit potent cytotoxicity, indicating their potential as effective anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated significant antimicrobial activity. It has been shown to inhibit key enzymes involved in bacterial replication, making it a candidate for developing new antimicrobial agents.

In Vitro Antimicrobial Evaluation

The following table presents the antimicrobial activity of derivatives related to this compound:

| Compound | Pathogen Tested | MIC (μg/mL) | IC50 (μM) |

|---|---|---|---|

| 7b | E. coli | 0.22 | 31.64 |

| 7b | S. aureus | 0.35 | 28.50 |

These findings illustrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for new antimicrobial drug development .

Recent Research Findings

Recent studies have focused on optimizing the structure of this compound derivatives for improved efficacy against diseases like Chagas disease and human African trypanosomiasis. The structure-activity relationship (SAR) analyses provide insights into how specific modifications can enhance biological activity .

Mechanism of Action

The mechanism of action of 3-Fluoro-2H-chromene involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially increasing its binding affinity and selectivity. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes, receptors, and nucleic acids .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Stability

3-Fluoro-2H-chromene

- Key Feature : The electron-withdrawing fluorine atom at C3 increases electrophilicity, influencing reactivity in cycloadditions or nucleophilic substitutions. Its small atomic radius minimizes steric hindrance, enabling selective functionalization.

- Synthetic Robustness : Retains fluorine during hydrogenation, a critical advantage for developing fluorinated pharmaceuticals .

3-Nitro-2H-chromenes

- Electronic Impact : The nitro group at C3 strongly withdraws electrons, enhancing susceptibility to Michael additions and cycloadditions. For example, 3-nitro-2-phenyl-2H-chromene derivatives exhibit potent enzyme inhibition (e.g., TcGlcK with Ki values in micromolar ranges) and antiparasitic activity against T. cruzi and T. brucei .

- Synthesis: Prepared via tandem oxa-Henry-Michael reactions or nitration in acidic media. Nitration conditions (e.g., trifluoroacetic acid vs. acetic anhydride) determine regioselectivity, yielding mono- or dinitro derivatives .

Halogenated Derivatives (3-Bromo-4-phenyl-2H-chromene)

- Structural Insights: Bromine’s bulkiness and polarizability facilitate crystallographic studies. The title compound’s crystal structure reveals a nonplanar chromene ring, with bromine contributing to π-stacking interactions .

- Applications : Halogenation is a common strategy for probing structure–activity relationships (SAR) or enhancing binding affinity in drug discovery.

Antiparasitic Activity

- 3-Nitro Derivatives: A library of 3-nitro-2-phenyl-2H-chromenes showed micromolar inhibition of TcGlcK (a kinase critical for T. cruzi survival) and growth inhibition of trypanosomatid parasites. SAR studies emphasize the necessity of the nitro group and phenyl substitution for activity .

- Fluorinated Analogues : While this compound’s biological activity is less documented, fluorinated chromenes are often explored for enhanced metabolic stability and blood–brain barrier penetration in CNS-targeting drugs .

Antimicrobial and Antioxidant Potential

- 4H-Chromenes : Derivatives like indolyl-4H-chromene-phenylprop-2-en-1-one exhibit antioxidant and antibacterial activity, attributed to conjugated π-systems and electron-donating substituents .

Biological Activity

3-Fluoro-2H-chromene is a compound of interest within the realm of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the chromene family, characterized by a benzopyran structure. The introduction of a fluorine atom at the 3-position enhances its biological efficacy and alters its interaction with biological targets. Various synthetic routes have been explored to obtain 3-fluoro derivatives, often involving electrophilic fluorination or substitution reactions on existing chromene scaffolds.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2H-chromene, including this compound, exhibit significant antimicrobial properties. For instance, a series of chromene compounds were synthesized and evaluated for their antimicrobial activity against various bacterial strains. The results indicated that some derivatives showed minimum inhibitory concentrations (MIC) as low as 0.3 to 2 µg/mL against selected pathogens, suggesting potent antibacterial effects .

2. Anticancer Properties

This compound has shown promising anticancer activity in several cell lines. In vitro assays revealed that certain derivatives possess IC50 values comparable to established chemotherapeutics like doxorubicin. For example, compounds with the fluorine substitution demonstrated enhanced potency against HepG2 and HeLa cancer cell lines, with IC50 values ranging from 0.39 to 4.85 µM . Mechanistic studies indicated that these compounds may induce apoptosis through caspase activation pathways .

3. Antioxidant Activity

The antioxidant potential of this compound derivatives has also been investigated. The presence of the fluorine atom in the chromene structure appears to enhance radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases .

Case Studies and Research Findings

Case Study: Synthesis and Evaluation of Chromene Derivatives

A study focused on synthesizing various chromene derivatives, including those with fluorine substitutions, evaluated their biological activities systematically. The findings highlighted that structural modifications significantly influenced their pharmacological profiles. For instance, the introduction of halogens at specific positions enhanced binding affinity to cancer-related targets while maintaining low toxicity towards normal cells .

Table: Summary of Biological Activities of this compound Derivatives

Q & A

Q. What ethical considerations apply when reporting biological activities of fluorinated chromenes with potential therapeutic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.